REACTION_CXSMILES
|
C(N1C=CN=C1)(N1C=CN=C1)=O.[CH3:13][C:14]([CH3:22])([CH2:19][CH2:20][CH3:21])[CH2:15][C:16]([OH:18])=O.[K+].[C:24]([O:30][CH2:31][CH3:32])(=[O:29])[CH2:25]C([O-])=O.[Cl-].[Mg+2].[Cl-].[N-]1C=CN=C1.OP(O)(O)=O>C1COCC1>[CH3:22][C:14]([CH3:13])([CH2:19][CH2:20][CH3:21])[CH2:15][C:16](=[O:18])[CH2:25][C:24]([O:30][CH2:31][CH3:32])=[O:29] |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
294 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)O)(CCC)C
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Ethyl malonate potassium salt
|
Quantity
|
281 g
|
Type
|
reactant
|
Smiles
|
[K+].C(CC(=O)[O-])(=O)OCC
|
Name
|
|
Quantity
|
157 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]1C=NC=C1
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at ambient temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
equipped with an over-head stirrer
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 50° C. for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The resultant slurry was stirred for 18 hours
|
Duration
|
18 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with MTBE (3×700 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with K2CO3 (25%, 2×500 mL) and brine (1000 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate (˜40 g)
|
Type
|
FILTRATION
|
Details
|
The drying reagent was filtered
|
Type
|
CUSTOM
|
Details
|
solvent was removed
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(CC(=O)OCC)=O)(CCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |